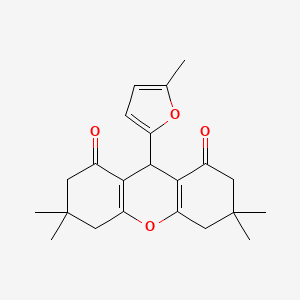

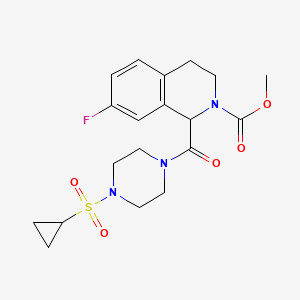

![molecular formula C19H18N2O4S B2579287 3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1421489-86-2](/img/structure/B2579287.png)

3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea, also known as BFTU, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug development. BFTU is a urea derivative that has been shown to possess a range of biological activities, including antitumor, antiviral, and antifungal properties. In

Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) involved the synthesis of a series of compounds to assess their antiacetylcholinesterase activity, aiming to optimize the spacer length linking pharmacophoric moieties for enhanced inhibitory activities. This research indicates the potential application of such compounds, including urea derivatives, in designing inhibitors targeting the acetylcholinesterase enzyme, which is crucial in treating conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Chemical Synthesis and Derivatives Formation

Abdelrazek et al. (2010) explored the dimerization reactions of certain furan- and thiophene-ethylidene)malononitriles, leading to the synthesis of novel pyridine and naphthyridine derivatives. Such reactions are foundational in the development of new chemical entities with potential applications in medicinal chemistry and materials science (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

Novel Synthesis Methods

Thalluri et al. (2014) demonstrated a method for the synthesis of ureas through the Lossen rearrangement, providing a racemization-free approach to generating these compounds from carboxylic acids. This method highlights the versatility of ureas in synthetic chemistry, enabling their use in diverse chemical reactions and potential pharmaceutical applications (Thalluri, Manne, Dev, & Mandal, 2014).

Molecular Characterization and Applications

Lestard et al. (2015) conducted a comprehensive study on the structural, vibrational, and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea, a thiourea derivative. This research offers insights into the physical and chemical properties of thiourea derivatives, which could be critical for their application in designing materials with specific optical, electronic, or chemical characteristics (Lestard, Gil, Estévez-Hernández, Erben, & Duque, 2015).

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c22-19(20-15-3-4-17-18(10-15)25-13-24-17)21(11-14-6-8-23-12-14)7-5-16-2-1-9-26-16/h1-4,6,8-10,12H,5,7,11,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJMMTTZILFLEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)N(CCC3=CC=CS3)CC4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

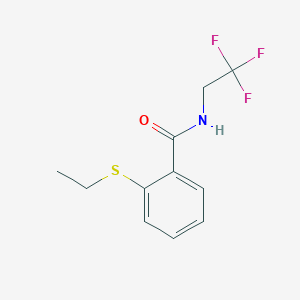

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2579205.png)

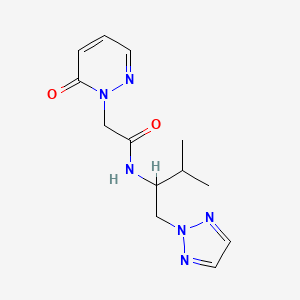

![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)

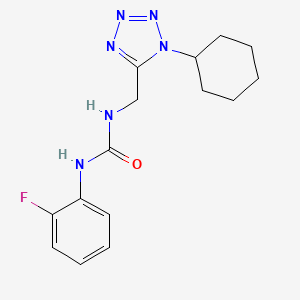

![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)

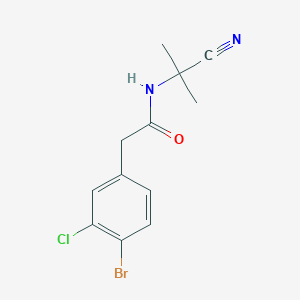

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2579217.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2579219.png)

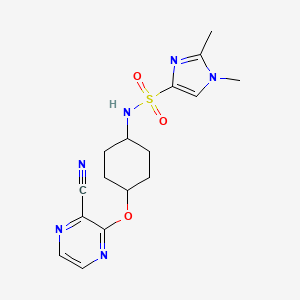

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide](/img/structure/B2579221.png)

![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2579222.png)